LHRH, Gln(8)-

Description

Properties

IUPAC Name |

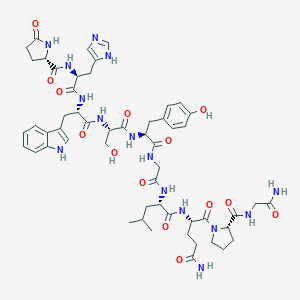

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H71N15O14/c1-28(2)18-37(49(78)64-36(13-15-43(55)72)54(83)69-17-5-8-42(69)53(82)59-24-44(56)73)63-46(75)25-60-47(76)38(19-29-9-11-32(71)12-10-29)65-52(81)41(26-70)68-50(79)39(20-30-22-58-34-7-4-3-6-33(30)34)66-51(80)40(21-31-23-57-27-61-31)67-48(77)35-14-16-45(74)62-35/h3-4,6-7,9-12,22-23,27-28,35-42,58,70-71H,5,8,13-21,24-26H2,1-2H3,(H2,55,72)(H2,56,73)(H,57,61)(H,59,82)(H,60,76)(H,62,74)(H,63,75)(H,64,78)(H,65,81)(H,66,80)(H,67,77)(H,68,79)/t35-,36-,37-,38-,39-,40-,41-,42-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPKQYFUSPONRAT-BXXNOCLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H71N15O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10197354 | |

| Record name | Chicken gonadotropin-releasing hormone I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1154.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

47922-48-5 | |

| Record name | LHRH, Gln(8)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047922485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chicken gonadotropin-releasing hormone I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 47922-48-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Biological Activity of Glutamine-8 Luteinizing Hormone-Releasing Hormone ([Gln⁸]-LHRH)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the biological activity of Glutamine-8 Luteinizing Hormone-Releasing Hormone ([Gln⁸]-LHRH), an analog of the native mammalian decapeptide. While native LHRH, with an arginine at position 8 ([Arg⁸]-LHRH), is a key regulator of the hypothalamic-pituitary-gonadal axis, the substitution of this critical amino acid with glutamine results in a significant attenuation of its biological activity in mammalian systems. This document will delve into the structural and functional consequences of this substitution, detailing its impact on receptor binding, signal transduction, and physiological responses. Furthermore, this guide will provide detailed, field-proven protocols for the synthesis, purification, and biological characterization of [Gln⁸]-LHRH, empowering researchers to further investigate its unique properties and potential applications.

Introduction: The Significance of Position 8 in LHRH Analogs

Luteinizing Hormone-Releasing Hormone (LHRH), a decapeptide with the sequence pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂, is the central regulator of reproductive function in mammals. Its pulsatile release from the hypothalamus stimulates the anterior pituitary to secrete luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn govern gonadal steroidogenesis and gametogenesis. The eighth amino acid residue, arginine, plays a pivotal role in the high-affinity binding of LHRH to its receptor on pituitary gonadotrophs.

The substitution of this arginine with other amino acids has been a cornerstone of LHRH analog development, leading to the creation of both super-agonists and antagonists with therapeutic applications in oncology and reproductive medicine. [Gln⁸]-LHRH, also known as chicken LHRH-I, represents a naturally occurring variation where the basic arginine is replaced by the neutral, polar amino acid glutamine. In mammalian systems, this substitution drastically reduces its biological potency, making it a valuable tool for studying the structure-function relationships of the LHRH receptor.

Molecular Profile and Biological Activity of [Gln⁸]-LHRH

Structure and Physicochemical Properties

The primary structure of [Gln⁸]-LHRH is pGlu-His-Trp-Ser-Tyr-Gly-Leu-Gln-Pro-Gly-NH₂. The replacement of the bulky and positively charged arginine with the smaller, uncharged glutamine at position 8 is the defining feature of this analog. This single amino acid change has profound implications for the peptide's conformation and its interaction with the mammalian LHRH receptor.

Receptor Binding Affinity and Potency in Mammalian Systems

In mammalian systems, [Gln⁸]-LHRH exhibits significantly reduced biological activity and receptor binding, estimated to be approximately 1% relative to native mammalian [Arg⁸]-LHRH[1]. This dramatic decrease underscores the critical role of the arginine at position 8 for high-affinity binding to the mammalian LHRH receptor[2].

Table 1: Comparative Biological Activity of LHRH Analogs in Mammalian Systems

| Peptide | Amino Acid at Position 8 | Relative Receptor Binding Affinity (%) | Relative Biological Potency (%) |

| Native LHRH | Arginine | 100 | 100 |

| [Gln⁸]-LHRH | Glutamine | ~1 | ~1 |

The reduced affinity is attributed to the loss of the strong ionic interaction between the guanidinium group of arginine and a putative negatively charged binding pocket within the mammalian LHRH receptor. The smaller, neutral side chain of glutamine is unable to form this critical bond, leading to a less stable peptide-receptor complex.

Species Specificity: A Tale of Two Receptors

A fascinating aspect of [Gln⁸]-LHRH is its species-specific activity. While it is a weak agonist in mammals, it is equipotent to mammalian LHRH in avian species, such as chickens[1][3]. This suggests significant differences in the LHRH receptor structure between these vertebrate classes, particularly in the region that interacts with the eighth amino acid of the ligand. The avian LHRH receptor appears to be more accommodating to a neutral amino acid at this position.

LHRH Signaling Pathway

The LHRH receptor is a member of the G-protein coupled receptor (GPCR) superfamily. Upon ligand binding, the receptor undergoes a conformational change, activating a heterotrimeric G-protein, primarily Gαq/11. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This cascade ultimately leads to the synthesis and release of LH and FSH.

Caption: LHRH Receptor Signaling Cascade.

Given its reduced binding affinity, [Gln⁸]-LHRH is a significantly less potent activator of this pathway in mammalian cells compared to native LHRH.

Experimental Protocols for the Study of [Gln⁸]-LHRH

Solid-Phase Peptide Synthesis of [Gln⁸]-LHRH

The synthesis of [Gln⁸]-LHRH can be efficiently achieved using Fmoc-based solid-phase peptide synthesis (SPPS).

Caption: Solid-Phase Peptide Synthesis Workflow.

Step-by-Step Methodology:

-

Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage. Swell the resin in dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin by treating with 20% piperidine in DMF.

-

Amino Acid Coupling: Couple the first Fmoc-protected amino acid (Fmoc-Gly-OH) to the resin using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA) in DMF.

-

Washing: Wash the resin thoroughly with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

-

Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the [Gln⁸]-LHRH sequence (Pro, Gln, Leu, Gly, Tyr(tBu), Ser(tBu), Trp(Boc), His(Trt), pGlu). Use side-chain protected amino acids where necessary.

-

Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection.

-

Cleavage and Deprotection: Cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized [Gln⁸]-LHRH using mass spectrometry and analytical HPLC.

Radioligand Binding Assay for LHRH Receptor

This protocol describes a competitive binding assay to determine the binding affinity (Kᵢ) of [Gln⁸]-LHRH for the mammalian LHRH receptor.

Materials:

-

Rat pituitary membrane preparation (source of LHRH receptors)

-

Radiolabeled LHRH agonist (e.g., ¹²⁵I-[D-Trp⁶]-LHRH)

-

Unlabeled [Gln⁸]-LHRH and native [Arg⁸]-LHRH

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

-

Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Filtration apparatus

-

Gamma counter

Step-by-Step Methodology:

-

Membrane Preparation: Homogenize rat anterior pituitaries in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer. Determine the protein concentration using a standard assay (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Pituitary membrane preparation

-

A fixed concentration of radiolabeled LHRH agonist

-

Increasing concentrations of unlabeled [Gln⁸]-LHRH (competitor) or native [Arg⁸]-LHRH (positive control).

-

For total binding, add only radioligand and membranes.

-

For non-specific binding, add a high concentration of unlabeled native LHRH in addition to the radioligand and membranes.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Subtract the non-specific binding from all other measurements to obtain specific binding. Plot the specific binding as a function of the log concentration of the competitor. Fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

In Vitro Bioassay for LH and FSH Release

This protocol outlines a method to assess the potency (EC₅₀) of [Gln⁸]-LHRH in stimulating LH and FSH release from primary rat pituitary cells.

Materials:

-

Primary rat pituitary cell culture

-

Culture medium (e.g., DMEM with 10% fetal bovine serum)

-

[Gln⁸]-LHRH and native [Arg⁸]-LHRH

-

ELISA kits for rat LH and FSH

Step-by-Step Methodology:

-

Primary Pituitary Cell Culture: Isolate anterior pituitaries from rats and disperse the cells enzymatically (e.g., using collagenase and hyaluronidase). Plate the cells in 24-well plates and culture for 48-72 hours to allow for recovery and attachment.

-

Stimulation: Wash the cells with serum-free medium and then incubate with increasing concentrations of [Gln⁸]-LHRH or native [Arg⁸]-LHRH for a defined period (e.g., 4 hours).

-

Sample Collection: Collect the culture medium from each well.

-

Hormone Quantification: Measure the concentration of LH and FSH in the collected medium using commercially available ELISA kits[4][5][6].

-

Data Analysis: Plot the concentration of LH or FSH released as a function of the log concentration of the LHRH analog. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value (the concentration that elicits 50% of the maximal response).

Direct Effects on Cancer Cells: An Area for Future Investigation

Many LHRH agonists and antagonists have been shown to exert direct anti-proliferative effects on various cancer cell lines that express LHRH receptors, including prostate, breast, and ovarian cancers[7][8][9][10]. These effects are mediated through the tumor LHRH receptors and can involve interference with growth factor signaling pathways.

To date, there is a lack of specific studies investigating the direct effects of [Gln⁸]-LHRH on cancer cell proliferation. Given its significantly reduced affinity for the mammalian LHRH receptor, it is hypothesized that [Gln⁸]-LHRH would have minimal to no direct anti-proliferative activity on human cancer cells. However, this remains to be experimentally verified. Researchers could utilize standard cell proliferation assays (e.g., MTT, BrdU) on LHRH receptor-positive cancer cell lines to investigate this.

Conclusion and Future Directions

[Gln⁸]-LHRH serves as a compelling example of how a single amino acid substitution can profoundly alter the biological activity of a peptide hormone. Its dramatically reduced potency in mammalian systems, contrasted with its high potency in avian species, highlights the evolutionary divergence of the LHRH receptor and provides a valuable tool for probing the molecular determinants of ligand-receptor interaction.

Future research should focus on obtaining precise quantitative data (Kᵢ and EC₅₀) for [Gln⁸]-LHRH in various mammalian systems to provide a more complete picture of its pharmacological profile. Furthermore, structural studies, such as co-crystallization of [Gln⁸]-LHRH with the avian LHRH receptor, could provide invaluable insights into the structural basis of its species-specific activity. Finally, definitive studies on the direct effects of [Gln⁸]-LHRH on cancer cells would confirm its predicted lack of anti-proliferative action and solidify its role as a weak agonist control in cancer research.

References

- Milton RC, King JA, Badminton MN, et al. Comparative structure-activity studies on mammalian [Arg8] LH-RH and chicken [Gln8] LH-RH by fluorimetric titration. Biochem Biophys Res Commun. 1983;111(3):1082-1088. doi:10.1016/0006-291x(83)91410-9

- Millar RP, King JA. Structure-activity relations of LHRH in birds. J Exp Zool. 1984;232(3):425-430. doi:10.1002/jez.1402320311

- Schally AV, Comaru-Schally AM, Nagy A, et al. Mode of Action of LHRH Analogs. In: Holland-Frei Cancer Medicine. 6th edition. Hamilton (ON): BC Decker; 2003.

- Emons G, Ortmann O, Schulz KD, Schally AV, Nagy A. High affinity binding and direct antiproliferative effects of LHRH analogues in human ovarian cancer cell lines. J Clin Endocrinol Metab. 1993;77(5):1458-1464. doi:10.1210/jcem.77.5.7901704

-

Cell perifusion for extended study of hormone release in the rat pituitary. ResearchGate. Accessed January 15, 2026. [Link]

- Sealfon SC, Weinstein H, Millar RP. Molecular mechanisms of ligand interaction with the gonadotropin-releasing hormone receptor. Endocr Rev. 1997;18(2):180-205. doi:10.1210/edrv.18.2.0294

- Emons G, Ortmann O, Becker M, et al. High affinity binding and direct antiproliferative effects of luteinizing hormone-releasing hormone analogs in human endometrial cancer cell lines. J Clin Endocrinol Metab. 1993;77(6):1458-1464. doi:10.1210/jcem.77.6.7903417

- Badger TM, Loughlin JS, Naddaff PG. The luteinizing hormone-releasing hormone (LHRH)-desensitized rat pituitary: luteinizing hormone responsiveness to LHRH in vitro. Endocrinology. 1983;112(3):793-799. doi:10.1210/endo-112-3-793

- Grundker C, Völker P, Griesinger F, et al. Receptor mediated antiproliferative effects of the cytotoxic LHRH agonist AN-152 in human ovarian and endometrial cancer cell lines. Int J Oncol. 2000;17(5):1063-1072. doi:10.3892/ijo.17.5.1063

- Dalkin AC, Haisenleder DJ, Ortolano GA, Ellis TR, Marshall JC. Gonadal steroid modulation of LHRH-stimulated LH secretion by pituitary cell cultures. Endocrinology. 1989;125(2):917-924. doi:10.1210/endo-125-2-917

- Williams JB, Sharp PJ. Comparative ability of chicken and mammalian LHRH to release LH from rooster pituitary cells in vitro. J Endocrinol. 1982;94(1):111-115. doi:10.1677/joe.0.0940111

- Arencibia JM, Schally AV, Halmos G, et al. Luteinizing Hormone-Releasing Hormone (LHRH)-Targeted Treatment in Ovarian Cancer. Int J Mol Sci. 2023;24(6):5392. doi:10.3390/ijms24065392

- Sharp PJ, Dunn IC, Talbot RT. Comparison of in vivo biological activities of luteinizing hormone releasing hormone (LHRH) analogues in 60-day-old cockerels. Br Poult Sci. 1991;32(1):97-105. doi:10.1080/00071669108417336

- Millar RP, Flanagan CA, Milton RC, King JA. Molecular mechanisms of ligand interaction with the gonadotropin-releasing hormone receptor. Endocr Rev. 1997;18(2):180-205. doi:10.1210/edrv.18.2.0294

- Folkers K, Feng DM, Kubota M, et al. Decapeptides as effective agonists from L-amino acids biologically equivalent to the luteinizing hormone-releasing hormone. Proc Natl Acad Sci U S A. 1991;88(11):4855-4859. doi:10.1073/pnas.88.11.4855

-

Rat LH(Luteinizing Hormone) ELISA Kit. Elabscience. Accessed January 15, 2026. [Link]

- Park KR, Wakabayashi K. Specific binding of LH-RH to the anterior pituitary gland during the oestrous cycle in the rat. Acta Endocrinol (Copenh). 1976;82(1):62-70. doi:10.1530/acta.0.0820062

- Ljungqvist A, Feng DM, Hook WV, Shen ZX, Bowers C, Folkers K. Binding kinetics of the long-acting gonadotropin-releasing hormone (GnRH) antagonist Antide to rat pituitary GnRH receptors. Endocrinology. 1988;123(5):2215-2221. doi:10.1210/endo-123-5-2215

- Evans WS, Uskavitch DR, Kaiser DL, Hellmann P, Borges JL, Thorner MO. LH responses to LHRH in perifused pituitary cell culture: sex differences in the rat. Am J Physiol. 1984;246(2 Pt 1):E145-152. doi:10.1152/ajpendo.1984.246.2.E145

- Haisenleder DJ, Dalkin AC, Ortolano GA, Marshall JC, Shupnik MA. Luteinizing hormone (LH)-releasing hormone: chronic effects on LH and follicle-stimulating hormone cells and secretion in adult male rats. Endocrinology. 1990;126(2):992-1000. doi:10.1210/endo-126-2-992

- Ljungqvist A, Feng DM, Tang PL, et al. Superiority of an antagonist of the luteinizing hormone releasing hormone with emphasis on arginine in position 8, named Argtide. Biochem Biophys Res Commun. 1991;180(1):374-379. doi:10.1016/s0006-291x(05)81303-8

- Reeves JJ, Tarnavsky GK, Platt T. Pituitary and ovarian luteinizing hormone releasing hormone receptors during the estrous cycle, pregnancy and lactation in the rat. Biol Reprod. 1982;27(2):316-319. doi:10.1095/biolreprod27.2.316

-

Assay Protocol Book. PDSP. Accessed January 15, 2026. [Link]

- Nikolics K, Bieglmayer C, Spona J, Sepródi J, Teplán I. Inhibition of LH-release by synthetic analogues of LH-RH in rat pituitary cell culture. Peptides. 1981;2(1):65-73. doi:10.1016/s0196-9781(81)80013-7

Sources

- 1. Comparative structure-activity studies on mammalian [Arg8] LH-RH and chicken [Gln8] LH-RH by fluorimetric titration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of a rat anterior pituitary cell bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative ability of chicken and mammalian LHRH to release LH from rooster pituitary cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. file.elabscience.com [file.elabscience.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. cosmobiousa.com [cosmobiousa.com]

- 7. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. High affinity binding and direct antiproliferative effects of LHRH analogues in human ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. High affinity binding and direct antiproliferative effects of luteinizing hormone-releasing hormone analogs in human endometrial cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Receptor mediated antiproliferative effects of the cytotoxic LHRH agonist AN-152 in human ovarian and endometrial cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

long-term effects of LHRH, Gln(8)- administration

An In-Depth Technical Guide to the Long-Term Effects of LHRH, Gln(8)- Administration

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Luteinizing Hormone-Releasing Hormone (LHRH) and its synthetic analogs are central to the management of hormone-sensitive pathologies, most notably prostate and breast cancers. While a multitude of synthetic agonists have been developed and studied, the specific isoform, LHRH, Gln(8)-, also known as chicken GnRH I (cGnRH-I), presents a unique molecular template. This technical guide provides a comprehensive analysis of the long-term effects associated with the administration of LHRH agonists, using the broader class of these molecules to inform the anticipated outcomes of sustained LHRH, Gln(8)- exposure. We will dissect the core mechanisms of action, from pituitary desensitization to direct cellular effects, detail established methodologies for assessing long-term impacts, and synthesize the extensive clinical and preclinical data into a coherent framework for drug development professionals.

Molecular Profile and Synthesis of LHRH, Gln(8)-

LHRH, Gln(8)- is a decapeptide isoform of the gonadotropin-releasing hormone family.[1] Its primary structure is pGlu-His-Trp-Ser-Tyr-Gly-Leu-Gln-Pro-Gly-NH2.[2] The defining characteristic, denoted by its nomenclature, is the presence of a glutamine (Gln) residue at position 8. This distinguishes it from the mammalian LHRH structure, which features an arginine (Arg) in the same position.[1] This substitution, while seemingly minor, can influence receptor binding affinity and subsequent signal transduction.[3]

The synthesis of LHRH, Gln(8)- and other analogs is typically achieved through solid-phase peptide synthesis (SPPS). A key feature retained from the native hormone is the pyroglutamyl (pGlu) residue at the N-terminus, which is incorporated during synthesis to enhance stability against enzymatic degradation.[1][4] The development of LHRH analogs has focused on substitutions, often at positions 6 and 10, to create "superagonists" with increased potency and prolonged half-lives compared to the native hormone.[4][5][6]

Core Mechanisms of LHRH Agonist Action

The long-term effects of LHRH agonists are rooted in a dual mechanism of action: a profound, indirect suppression of the pituitary-gonadal axis and direct effects on peripheral tissues expressing LHRH receptors.

Pituitary-Gonadal Axis Suppression

Continuous, non-pulsatile administration of an LHRH agonist leads to a paradoxical suppression of gonadal function.[5][7] This process unfolds in two distinct phases:

-

Initial Stimulation (Flare-Up): Upon initial administration, the agonist binds to LHRH receptors (LHRH-R) on pituitary gonadotrophs, mimicking the natural hormone and triggering a surge in the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[8][9] In males, this leads to a transient increase in testosterone, a phenomenon known as "flare," which can last for approximately one to two weeks and may initially worsen clinical symptoms in cancer patients.[8][10]

-

Downregulation and Desensitization: Sustained overstimulation of the LHRH-R leads to their internalization and uncoupling from intracellular signaling pathways—a process termed downregulation.[4][5][7][11] This desensitization of the pituitary gonadotrophs results in a profound and sustained decrease in LH and FSH secretion.[6][7] The subsequent lack of gonadal stimulation drastically reduces the production of sex steroids (testosterone and estrogen), achieving a state of "medical castration".[7][8] This hypo-gonadal state is the primary therapeutic basis for the use of LHRH agonists in hormone-dependent diseases.[5]

Caption: Direct anti-proliferative signaling pathway of LHRH agonists in tumor cells.

Pharmacokinetics and Pharmacodynamics of Long-Term Administration

Synthetic LHRH agonists are designed for enhanced stability and prolonged action compared to native LHRH, which has a plasma half-life of only 2 to 4 minutes. [5]Modifications, such as amino acid substitutions, make them resistant to enzymatic degradation, significantly extending their biological activity. [6] For long-term therapy, agonists are formulated into slow-release depot preparations (implants or microcapsules) that are administered via injection every 1, 3, or 6 months. [5][12][13]These formulations provide a continuous release of the drug, ensuring sustained pituitary desensitization and suppression of sex steroid levels. [12]Periodic monitoring of serum testosterone is crucial, as "testosterone escape"—a rise above castrate levels—can occur in a subset of patients during long-term therapy. [14][15]Furthermore, delayed administration of scheduled injections has been shown to cause transient spikes in testosterone, underscoring the importance of adherence to dosing schedules for maintaining efficacy. [16]

Documented Long-Term Physiological and Pathological Effects

The chronic state of hypogonadism induced by LHRH agonists is responsible for both their therapeutic efficacy and the majority of their long-term side effects. [8]While specific long-term data for LHRH, Gln(8)- is limited, the effects are expected to be consistent with the well-documented outcomes for the entire class of LHRH agonists.

Oncological Efficacy

-

Prostate Cancer: Long-term LHRH agonist monotherapy provides durable control of localized prostate cancer and has demonstrated significant long-term survival benefits in patients with localized and locally advanced disease. [8][17]They remain a cornerstone of androgen deprivation therapy (ADT) across various stages of the disease. [8][18]* Breast Cancer: In premenopausal women with hormone-receptor-positive early breast cancer, the addition of an LHRH agonist to tamoxifen, chemotherapy, or both, significantly reduces the risk of recurrence and death. [19][20]

Adverse Effects Profile

The long-term adverse effects are primarily a consequence of profound sex steroid suppression. [8][15]These effects are generally predictable and manageable with appropriate supportive care.

| System/Category | Long-Term Effect | Causality & Management Insight | Citation |

| Endocrine/Reproductive | Hot Flashes, Decreased Libido, Sexual Dysfunction, Testicular Atrophy | Direct consequence of testosterone/estrogen suppression. Hot flashes are among the most common side effects. | [8][17] |

| Musculoskeletal | Loss of Muscle Mass (Sarcopenia), Osteoporosis, Increased Fracture Risk | Testosterone and estrogen are critical for maintaining bone mineral density and muscle mass. Long-term deprivation accelerates bone resorption. Management includes resistance training and bone-density monitoring/agents . | [8][21] |

| Metabolic | Weight Gain, Insulin Resistance, Dyslipidemia, Central Obesity | Hypogonadism alters body composition and metabolism, increasing the risk of metabolic syndrome. This can elevate the risk for cardiovascular events. Diet and exercise are critical for mitigation. | [8][21] |

| Cardiovascular | Increased risk of cardiovascular disease | Likely secondary to the development of metabolic syndrome (weight gain, insulin resistance). Direct effects are less clear, but the overall risk profile is elevated. | [21] |

| General | Fatigue, Lethargy, Mild Depression | Multifactorial, related to loss of muscle mass, hormonal changes, and the underlying disease state. Can be partially counteracted with physical activity. | [8][17][21] |

Methodologies for Assessing Long-Term Effects

For drug development professionals, a robust set of validated assays is essential to characterize the long-term efficacy and safety of a novel LHRH analog like LHRH, Gln(8)-.

Protocol 5.1: In Vitro Assessment of Direct Anti-proliferative Effects

This protocol outlines a standard methodology to determine if an LHRH analog has direct inhibitory effects on LHRH receptor-positive cancer cells.

Objective: To quantify the dose-dependent effect of LHRH, Gln(8)- on the viability of a cancer cell line (e.g., LNCaP for prostate, MCF-7 for breast).

Methodology: MTT Assay

-

Cell Culture: Culture LHRH-R-positive cells in appropriate media until they reach 70-80% confluency.

-

Seeding: Trypsinize cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere for 24 hours.

-

Treatment: Prepare serial dilutions of LHRH, Gln(8)- (e.g., from 10⁻¹¹ M to 10⁻⁵ M) in serum-free or low-serum media. Replace the media in the wells with the treatment solutions. Include a vehicle-only control.

-

Incubation: Incubate the plate for an extended period to assess long-term effects (e.g., 72 to 120 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert MTT to purple formazan crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Quantification: Read the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results to calculate the IC50 value.

Caption: Experimental workflow for assessing direct anti-proliferative effects in vitro.

Protocol 5.2: Preclinical In Vivo Models

Animal models are indispensable for evaluating systemic long-term effects. A typical model for prostate cancer involves xenografts in immunodeficient mice.

Objective: To evaluate the long-term efficacy of LHRH, Gln(8)- in suppressing tumor growth and monitor for systemic toxicity.

Methodology: Xenograft Model

-

Animal Model: Use castrated male immunodeficient mice (e.g., NOD/SCID or nude mice). Castration is performed to remove the primary source of endogenous androgens, making tumor growth dependent on exogenous sources or adrenal androgens, thus better isolating the effect of the LHRH agonist.

-

Cell Implantation: Subcutaneously implant LHRH-R-positive, androgen-sensitive prostate cancer cells (e.g., LNCaP) mixed with Matrigel.

-

Tumor Growth: Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).

-

Treatment Groups: Randomize animals into groups: (a) Vehicle control, (b) LHRH, Gln(8)- depot formulation, (c) Positive control (e.g., leuprolide acetate depot).

-

Long-Term Administration: Administer treatment according to a clinically relevant schedule (e.g., every 4 weeks) for an extended period (e.g., 12-16 weeks).

-

Monitoring:

-

Tumor Volume: Measure tumors with calipers twice weekly.

-

Body Weight: Monitor weekly as an indicator of general health.

-

Hormone Levels: Collect periodic blood samples to measure serum testosterone and LH to confirm pituitary suppression.

-

Toxicity: Observe animals for any signs of distress or adverse effects.

-

-

Endpoint Analysis: At the end of the study, perform necropsy to collect tumors for histological and molecular analysis. Collect key organs to assess for long-term toxicity.

Protocol 5.3: Clinical Monitoring Parameters

Long-term administration in a clinical setting requires diligent monitoring to ensure efficacy and manage side effects.

| Parameter | Frequency | Rationale |

| Efficacy Markers | ||

| Serum Testosterone | Baseline, 1 month, then every 3-6 months | To confirm and maintain castrate levels (<50 ng/dL or <20 ng/dL). Essential for detecting "testosterone escape". [14][15] |

| PSA (Prostate Cancer) | Baseline, then every 3-6 months | Primary biomarker for monitoring treatment response in prostate cancer. |

| Safety & Side Effect Markers | ||

| Bone Mineral Density (DEXA Scan) | Baseline, then every 1-2 years | To monitor for treatment-induced osteoporosis. [21] |

| Lipid Panel & HbA1c | Baseline, then annually | To screen for metabolic syndrome (dyslipidemia, insulin resistance). [8] |

| Complete Blood Count (CBC) | Annually | To monitor for anemia, a potential side effect of androgen deprivation. |

| Liver Function Tests (LFTs) | Annually | To monitor for potential hepatotoxicity, although rare. |

Implications for Drug Development and Future Directions

The study of LHRH, Gln(8)- and its potential derivatives offers several avenues for drug development. The primary challenge for any new LHRH agonist is to demonstrate a competitive advantage over well-established drugs like leuprolide and goserelin. This could involve:

-

Improved Safety Profile: An analog that achieves profound gonadal suppression with a reduced incidence or severity of metabolic or cardiovascular side effects would be highly valuable.

-

Enhanced Direct Anti-Tumor Activity: Leveraging the unique Gln(8) structure to design an analog with significantly higher binding affinity or signaling efficacy at tumor-based LHRH receptors could offer a dual therapeutic benefit.

-

Overcoming Resistance: Investigating efficacy in patient populations that show signs of testosterone escape or resistance to current agonists.

Future research should focus on head-to-head preclinical studies comparing LHRH, Gln(8)- based analogs with standard-of-care agonists, specifically assessing long-term endpoints related to metabolic health, bone integrity, and direct anti-tumor potency.

Conclusion

Long-term administration of LHRH agonists, including potentially LHRH, Gln(8)-, is a powerful therapeutic strategy for hormone-dependent diseases. Its efficacy is primarily driven by the induction of a reversible, medical castration state through pituitary desensitization. However, this same mechanism is responsible for a predictable and significant profile of long-term side effects, including bone loss, metabolic syndrome, and cardiovascular risk, which require active monitoring and management. The additional mechanism of direct anti-tumor action presents a compelling target for the development of next-generation analogs. For researchers and drug developers, a thorough understanding of these long-term effects, coupled with rigorous preclinical and clinical assessment methodologies, is paramount to advancing the therapeutic landscape for these critical diseases.

References

- Luteinizing hormone-releasing hormone receptor agonists and antagonists in prostate cancer: effects on long-term survival and combined therapy with next-generation hormonal agents - PubMed Central. (2024, December 24). PubMed Central.

- Challenges with Luteinizing Hormone-Releasing Hormone Agonists: Flare and Surge - PMC. PubMed Central.

- LHRH, Gln(8)- | 47922-48-5 | Benchchem. Benchchem.

- Luteinizing Hormone-Releasing Hormone (LHRH)

- Synthesis and characterization of a novel gonadotropin hormone releasing hormone analog which stimulates reproductive functions in fish and mammals - PubMed. (1990, May-June). PubMed.

- Important Considerations in LHRH Antagonist Therapy for Prostate Cancer | CancerNetwork. (2009, June 9). CancerNetwork.

- Long-term effectiveness of luteinizing hormone-releasing hormone agonist or antiandrogen monotherapy in elderly men with localized prostate cancer (T1-2): a retrospective study - PubMed. PubMed.

- Comparative Efficacy and Safety of LHRH Agonists in Clinical Trials: A Meta-analytic Review - Benchchem. Benchchem.

- Agonists of LHRH - Holland-Frei Cancer Medicine - NCBI Bookshelf - NIH.

- Luteinizing hormone releasing activity of [Gln8]-LHRH and [His5, Trp7, Tyr8]-LHRH in the cockerel, in vivo and in vitro - PubMed. PubMed.

- Long-term effects and significant adverse drug reactions (ADRs) associated with the use of gonadotropin-releasing hormone analogs (GnRHa) for central precocious puberty: a brief review of literature.

- Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf.

- LHRH-Targeted Drug Delivery Systems for Cancer Therapy - PMC - NIH. PubMed Central.

- Use of luteinising-hormone-releasing hormone agonists as adjuvant treatment in premenopausal patients with hormone-receptor-positive breast cancer: a meta-analysis of individual patient data from randomised adjuvant trials - NCBI.

- Pharmacokinetics and endocrine effects of slow release formulations of LHRH analogues - PubMed. (1990, December 20). PubMed.

- Molecular Mechanisms of Ligand Interaction with the Gonadotropin-Releasing Hormone Receptor | Endocrine Reviews | Oxford Academic. (n.d.). Oxford Academic.

- Synthesis and Characterization of Luteinizing Hormone-Releasing Hormone (LHRH)-Functionalized Mini-Dendrimers - Scirp.org. (2013). Scientific Research Publishing.

- Inhibitory activity of luteinizing hormone-releasing hormone on tumor growth and progression - ResearchGate. (2025, August 6).

- LHRH, Gln(8)- | C54H71N15O14 | CID 123777 - PubChem - NIH. PubChem.

- Late LHRH Agonists Injections Cause Spike in Testosterone Levels in Prost

- Luteinising hormone-releasing hormone (LHRH)

- Luteinizing hormone-releasing hormone analogues--the rationale for adjuvant use in premenopausal women with early breast cancer - PMC - NIH. PubMed Central.

- Luteinizing hormone-releasing hormone receptor agonists and antagonists in prostate cancer: effects on long-term survival and combined therapy with next-generation hormonal agents - PubMed. (2024, December 24). PubMed.

- Dr. Berry on the Differences Between LHRH Antagonists and Agonists - YouTube. (2017, October 19). YouTube.

- Hormone Therapy & Side Effects For High-Risk (Gleason 8) #ProstateCancer | Mark Scholz, MD #PCRI - YouTube. (2024, May 31). YouTube.

- Pharmacokinetics and pharmacodynamics of GnRH agonists: clinical implications in pedi

Sources

- 1. benchchem.com [benchchem.com]

- 2. LHRH, Gln(8)- | C54H71N15O14 | CID 123777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Synthesis and Characterization of Luteinizing Hormone-Releasing Hormone (LHRH)-Functionalized Mini-Dendrimers [scirp.org]

- 5. Agonists of LHRH - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Pharmacokinetics and pharmacodynamics of GnRH agonists: clinical implications in pediatrics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Luteinizing hormone-releasing hormone receptor agonists and antagonists in prostate cancer: effects on long-term survival and combined therapy with next-generation hormonal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Challenges with Luteinizing Hormone-Releasing Hormone Agonists: Flare and Surge - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Long-term effects and significant adverse drug reactions (ADRs) associated with the use of gonadotropin-releasing hormone analogs (GnRHa) for central precocious puberty: a brief review of literature - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics and endocrine effects of slow release formulations of LHRH analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. prescqipp.info [prescqipp.info]

- 14. cancernetwork.com [cancernetwork.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. onclive.com [onclive.com]

- 17. Long-term effectiveness of luteinizing hormone-releasing hormone agonist or antiandrogen monotherapy in elderly men with localized prostate cancer (T1-2): a retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Luteinizing hormone-releasing hormone receptor agonists and antagonists in prostate cancer: effects on long-term survival and combined therapy with next-generation hormonal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Use of luteinising-hormone-releasing hormone agonists as adjuvant treatment in premenopausal patients with hormone-receptor-positive breast cancer: a meta-analysis of individual patient data from randomised adjuvant trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Luteinizing hormone-releasing hormone analogues--the rationale for adjuvant use in premenopausal women with early breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. m.youtube.com [m.youtube.com]

The Role of LHRH Analogs, Focusing on [Gln⁸]-LHRH, in the Therapeutic Landscape of Hormone-Dependent Cancers

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH), is the central regulator of the reproductive endocrine system. The development of synthetic LHRH analogs has revolutionized the treatment of hormone-dependent cancers, primarily prostate and breast cancer. These analogs function through a dual mechanism: indirectly, by inducing a reversible medical castration through pituitary desensitization, and directly, by acting on LHRH receptors often expressed on tumor cells. This guide provides a deep technical dive into the structure, function, and therapeutic application of LHRH analogs, with a specific focus on [Gln⁸]-LHRH (Chicken GnRH-I). We will explore the underlying signaling pathways, present detailed experimental protocols for their evaluation, and summarize key quantitative data to provide a comprehensive resource for researchers and drug development professionals in oncology.

Introduction: The LHRH Axis and Its Therapeutic Exploitation

The hypothalamic-pituitary-gonadal (HPG) axis is a tightly regulated hormonal cascade essential for reproduction. The hypothalamus secretes LHRH, a decapeptide, which stimulates the anterior pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2][3] In males, LH stimulates the testes to produce testosterone; in premenopausal females, LH and FSH regulate the ovarian production of estrogen and progesterone. The growth of many prostate and breast cancers is driven by these sex steroids.[4]

The discovery and synthesis of LHRH opened the door to therapeutic manipulation of this axis.[5][6][7][8] Synthetic LHRH analogs, which include both agonists and antagonists, are the cornerstone of androgen deprivation therapy (ADT) for prostate cancer and ovarian function suppression for breast cancer.[9][10][11][12]

-

LHRH Agonists: These analogs, such as Leuprolide and Goserelin, initially stimulate the LHRH receptors (LHRH-R), causing a temporary surge in LH, FSH, and consequently, sex hormones.[2][13][14] However, their sustained and continuous administration leads to the downregulation and desensitization of pituitary LHRH receptors.[15][16][17][18][19] This paradoxical effect profoundly suppresses gonadotropin release, leading to a state of "medical castration" with significantly reduced testosterone or estrogen levels.[11][16]

-

LHRH Antagonists: These compounds, like Degarelix, competitively block pituitary LHRH receptors, inducing an immediate and rapid suppression of gonadotropins and sex steroids without the initial flare-up seen with agonists.[13][14][15][17]

Beyond this primary pituitary-based mechanism, a compelling body of evidence shows that LHRH receptors are also expressed directly on various tumor cells, including prostate, breast, ovarian, and endometrial cancers.[15][16][20][21][22] This discovery has unveiled a second, direct anti-proliferative mechanism of action for LHRH analogs.

[Gln⁸]-LHRH: A Structural Variant with Distinct Properties

The native mammalian LHRH is a decapeptide with the sequence: pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg -Pro-Gly-NH₂. However, multiple isoforms of LHRH exist across vertebrate species. One of the most studied variants is Chicken GnRH-I, or [Gln⁸]-LHRH, where the arginine at position 8 is substituted with glutamine.[23][24]

Sequence of [Gln⁸]-LHRH: pGlu-His-Trp-Ser-Tyr-Gly-Leu-Gln -Pro-Gly-NH₂[25]

This single amino acid substitution influences the peptide's conformation and receptor binding affinity, leading to species-specific differences in biological activity.[24] While mammalian LHRH and [Gln⁸]-LHRH are equipotent in stimulating LH release from chicken pituitary cells, the activity of [Gln⁸]-LHRH is significantly lower in mammalian systems (approximately 1% relative activity).[24] This highlights the critical role of the position 8 residue in receptor recognition and activation in mammals. The development of novel synthetic analogs has often been derived from such naturally occurring sequences; for instance, a (D-Phe⁶, Gln⁸, des-Gly¹⁰)GnRH ethylamide analog derived from the chicken type I sequence showed high efficacy in stimulating reproductive functions.[26]

Dual Mechanisms of Action in Hormone-Dependent Cancers

The therapeutic effect of LHRH analogs in oncology is multifaceted, stemming from both indirect hormonal suppression and direct cellular effects.

Indirect Action: Pituitary Desensitization and Medical Castration

This is the principal and most well-understood mechanism for LHRH agonists. Continuous stimulation of the pituitary LHRH-R disrupts the normal pulsatile signaling, leading to receptor downregulation and uncoupling of the signal transduction pathway.[16] This effectively shuts down the HPG axis, reducing circulating sex steroid levels to castrate levels within 2-4 weeks.[2][12]

Caption: Direct anti-proliferative signaling of LHRH analogs in cancer cells.

Quantitative Analysis of LHRH Analog Activity

The efficacy of LHRH analogs is determined by their binding affinity to the LHRH receptor and their subsequent biological activity. While specific quantitative data for [Gln⁸]-LHRH in human cancer cell lines is sparse in the provided context, the table below outlines typical parameters used to evaluate LHRH analogs.

| Parameter | Description | Typical Values for Potent Agonists | Cancers Assessed |

| Receptor Binding Affinity (Kd) | The concentration of the analog required to occupy 50% of the LHRH receptors. A lower Kd indicates higher affinity. | 0.1 - 10 nM | Prostate, Breast, Ovarian |

| IC₅₀ (Inhibition of Cell Growth) | The concentration of the analog that inhibits 50% of cancer cell proliferation in vitro. | 10⁻⁹ to 10⁻⁶ M | Prostate (LNCaP, DU-145), Breast (MCF-7), Ovarian |

| LH/FSH Suppression | The degree to which chronic administration reduces serum gonadotropin levels in vivo. | >95% suppression | Prostate, Breast |

| Testosterone/Estradiol Suppression | The reduction in serum sex steroid levels following chronic administration. | To castrate levels (<50 ng/dL T in males) | Prostate, Breast |

Note: These values are representative and can vary based on the specific analog, cell line, and experimental conditions.

Experimental Protocols for Evaluating LHRH Analogs

Validating the direct anti-tumor effects of an LHRH analog like [Gln⁸]-LHRH requires robust in vitro and in vivo methodologies.

Protocol: In Vitro Cell Proliferation Assay

Objective: To determine the direct anti-proliferative effect of an LHRH analog on hormone-dependent cancer cell lines (e.g., LNCaP for prostate, MCF-7 for breast).

Methodology:

-

Cell Culture: Culture LNCaP or MCF-7 cells in the recommended medium (e.g., RPMI-1640 with 10% FBS) at 37°C in a 5% CO₂ incubator.

-

Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.

-

Treatment: Replace the medium with a low-serum medium (e.g., 1-2% FBS) to minimize confounding growth factors. Add the LHRH analog (e.g., [Gln⁸]-LHRH) at various concentrations (e.g., ranging from 10⁻¹² M to 10⁻⁶ M). Include a vehicle control (the solvent used for the analog) and a positive control if available.

-

Incubation: Incubate the plates for a period of 72 to 96 hours.

-

Proliferation Assessment (MTT Assay):

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control for each concentration. Plot the data to determine the IC₅₀ value.

Causality and Validation: This assay directly measures the impact of the compound on cell viability. Using LHRH-R-negative cell lines as a control can validate that the observed effect is mediated specifically through the LHRH receptor.

Protocol: In Vivo Tumor Xenograft Model

Objective: To evaluate the efficacy of an LHRH analog in suppressing tumor growth in a living organism. [27][28] Methodology:

-

Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ LNCaP cells mixed with Matrigel) into the flank of each mouse.

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).

-

Randomization and Treatment: Randomize mice into treatment and control groups. Administer the LHRH analog via a clinically relevant route (e.g., subcutaneous injection) at a specified dose and schedule (e.g., daily or as a depot formulation). [27][28]The control group receives a vehicle injection.

-

Monitoring: Monitor tumor growth, animal body weight, and overall health throughout the study (e.g., for 4-8 weeks). [27][28]6. Endpoint Analysis: At the end of the study, euthanize the animals. Excise the tumors and weigh them. Tissues (tumor, pituitary) can be collected for further analysis (e.g., Western blot or RT-PCR to assess LHRH-R expression).

-

Data Analysis: Compare the final tumor volumes and weights between the treatment and control groups to determine the percentage of tumor growth inhibition.

Causality and Validation: This model assesses the compound's overall efficacy, which includes both direct anti-tumor effects and indirect effects from systemic hormone suppression. Measuring serum testosterone/estrogen levels confirms the indirect mechanism, while analysis of tumor biomarkers can provide insight into the direct mechanism.

Caption: Experimental workflow for in vivo evaluation of LHRH analogs.

Conclusion and Future Directions

LHRH analogs represent a triumph of rational drug design, providing a highly effective and reversible method of hormonal suppression for treating hormone-dependent cancers. The identification of direct anti-tumor effects mediated by LHRH receptors on cancer cells has expanded their therapeutic potential, particularly in advanced and castration-resistant disease states. While analogs like [Gln⁸]-LHRH itself may have lower potency in mammals, its unique structure informs the synthesis of novel analogs with improved stability and receptor affinity.

Future research will focus on:

-

Targeted Drug Delivery: Using LHRH analogs as targeting moieties to deliver cytotoxic agents or nanoparticles directly to LHRH-R-positive cancer cells, thereby increasing efficacy and reducing systemic toxicity. [21][22]* Combination Therapies: Exploring the synergy between LHRH analogs and next-generation hormonal agents, chemotherapy, or targeted therapies like CDK4/6 inhibitors. [1][10]* Understanding Resistance: Elucidating the mechanisms by which tumors may develop resistance to LHRH analog therapy to develop strategies to overcome it.

The continued exploration of the LHRH system and its analogs promises to yield even more refined and potent therapeutic strategies for patients with hormone-dependent malignancies.

References

- PrescQIPP. Luteinising hormone-releasing hormone (LHRH) agonists in prostate cancer.

- Therapeutic Advances in Urology. Luteinizing hormone-releasing hormone receptor agonists and antagonists in prostate cancer: effects on long-term survival and combined therapy with next-generation hormonal agents. (2024-11-15).

- PubMed. [LHRH analogs: current role in early and advanced breast cancer treatment of premenopausal patients].

- PubMed. Drug Insight: clinical use of agonists and antagonists of luteinizing-hormone-releasing...

- PubMed. Luteinizing hormone-releasing hormone (LHRH) receptor agonists vs antagonists: a matter of the receptors?

- Wiley Online Library. Discovery of LHRH and development of LHRH analogs for prostate cancer treatment.

- NCBI Bookshelf. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine.

- PubMed Central. Luteinizing hormone-releasing hormone receptor agonists and antagonists in prostate cancer: effects on long-term survival and combined therapy with next-generation hormonal agents. (2024-12-24).

-

YouTube. How to Understand the Role of LHRH Analogues in Breast Cancer Treatment. (2022-05-24). Available from: [Link]

- The Aggie Transcript. The Efficacy of LHRH Analog Treatments on Prostate Cancer. (2024-11-01).

- MDPI. Luteinizing Hormone-Releasing Hormone (LHRH)-Targeted Treatment in Ovarian Cancer.

-

ResearchGate. Drug Insight: Clinical use of agonists and antagonists of luteinizing-hormone-releasing hormone | Request PDF. (2025-08-06). Available from: [Link]

-

U.S. Pharmacist. Hormonal Therapies in Breast and Prostate Cancers. (2007-10-18). Available from: [Link]

-

PubMed. LHRH agonists for adjuvant therapy of early breast cancer in premenopausal women. (2009-10-07). Available from: [Link]

-

OncLive. Dr. Berry on the Differences Between LHRH Antagonists and Agonists. (2017-10-19). Available from: [Link]

-

PMC - NIH. Expression of Luteinizing Hormone-Releasing Hormone (LHRH) and Type-I LHRH Receptor in Transitional Cell Carcinoma Type of Human Bladder Cancer. Available from: [Link]

-

PubMed. An in vitro bioassay for testing the direct effect of luteinizing hormone-releasing hormone agonists on progesterone secretion by rat ovarian cells. Available from: [Link]

-

PNAS. Agonists of growth hormone-releasing hormone (GHRH) inhibit human experimental cancers in vivo by down-regulating receptors for GHRH. (2018-10-29). Available from: [Link]

-

University of Miami. Agonists of growth hormone-releasing hormone (GHRH) inhibit human experimental cancers in vivo by down-regulating receptors for GHRH. Available from: [Link]

-

PubMed. Comparative structure-activity studies on mammalian [Arg8] LH-RH and chicken [Gln8] LH-RH by fluorimetric titration. Available from: [Link]

-

PubMed. Synthesis and characterization of a novel gonadotropin hormone releasing hormone analog which stimulates reproductive functions in fish and mammals. Available from: [Link]

-

ResearchGate. Agonists of growth hormone-releasing hormone (GHRH) inhibit human experimental cancers in vivo by down-regulating receptors for GHRH. (2018-10-29). Available from: [Link]

-

PubMed. Luteinizing hormone releasing activity of [Gln8]-LHRH and [His5, Trp7, Tyr8]-LHRH in the cockerel, in vivo and in vitro. Available from: [Link]

-

PubChem - NIH. LHRH, Gln(8)- | C54H71N15O14 | CID 123777. Available from: [Link]

-

Sci-Hub. Discovery of LHRH and development of LHRH analogs for prostate cancer treatment. Available from: [Link]

-

Endocrine Connections. Therapeutic advances in hormone-dependent cancers: focus on prostate, breast and ovarian cancers in. Available from: [Link]

-

PubMed. Androgen and progestogen production by prepubertal rat interstitial cells: study of the effects of LHRH and its analogues and their interactions with LH. Available from: [Link]

-

ResearchGate. Progress in the study of analogs of luteinizing hormone-releasing hormone. (2025-08-07). Available from: [Link]

-

PubMed. Randomised crossover trial to assess the tolerability of LHRH analogue administration. Available from: [Link]

-

Scirp.org. Synthesis and Characterization of Luteinizing Hormone-Releasing Hormone (LHRH)-Functionalized Mini-Dendrimers. (2013). Available from: [Link]

-

ResearchGate. Discovery of LHRH and development of LHRH analogs for prostate cancer treatment | Request PDF. Available from: [Link]

-

PubMed. Clinical aspects of LHRH analogues in gynaecology: a review. Available from: [Link]

-

PubMed. Luteinising hormone releasing hormone analogues in the treatment of prostate cancer. Available from: [Link]

-

ResearchGate. Mode of action of antagonists of LHRH. (A) LHRH secreted by the... Available from: [Link]

-

University of Miami. Drug Insight: clinical use of agonists and antagonists of luteinizing-hormone-releasing hormone. Available from: [Link]

-

PMC - NIH. LHRH-Targeted Drug Delivery Systems for Cancer Therapy. Available from: [Link]

-

NCBI Bookshelf - NIH. Agonists of LHRH - Holland-Frei Cancer Medicine. Available from: [Link]

Sources

- 1. Luteinizing hormone-releasing hormone receptor agonists and antagonists in prostate cancer: effects on long-term survival and combined therapy with next-generation hormonal agents | Cancer Biology & Medicine [cancerbiomed.org]

- 2. Luteinizing hormone-releasing hormone receptor agonists and antagonists in prostate cancer: effects on long-term survival and combined therapy with next-generation hormonal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ec.bioscientifica.com [ec.bioscientifica.com]

- 5. Research Portal [scholarship.miami.edu]

- 6. sci-hub.red [sci-hub.red]

- 7. researchgate.net [researchgate.net]

- 8. Agonists of LHRH - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. prescqipp.info [prescqipp.info]

- 10. [LHRH analogs: current role in early and advanced breast cancer treatment of premenopausal patients] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aggietranscript.ucdavis.edu [aggietranscript.ucdavis.edu]

- 12. uspharmacist.com [uspharmacist.com]

- 13. Luteinizing hormone-releasing hormone (LHRH) receptor agonists vs antagonists: a matter of the receptors? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. onclive.com [onclive.com]

- 15. Drug Insight: clinical use of agonists and antagonists of luteinizing-hormone-releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and Characterization of Luteinizing Hormone-Releasing Hormone (LHRH)-Functionalized Mini-Dendrimers [scirp.org]

- 19. Clinical aspects of LHRH analogues in gynaecology: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Luteinizing Hormone-Releasing Hormone (LHRH)-Targeted Treatment in Ovarian Cancer [mdpi.com]

- 21. Expression of Luteinizing Hormone-Releasing Hormone (LHRH) and Type-I LHRH Receptor in Transitional Cell Carcinoma Type of Human Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. LHRH-Targeted Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. Comparative structure-activity studies on mammalian [Arg8] LH-RH and chicken [Gln8] LH-RH by fluorimetric titration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. LHRH, Gln(8)- | C54H71N15O14 | CID 123777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 26. Synthesis and characterization of a novel gonadotropin hormone releasing hormone analog which stimulates reproductive functions in fish and mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. pnas.org [pnas.org]

- 28. Research Portal [scholarship.miami.edu]

Methodological & Application

Application Notes and Protocols for the In Vitro Investigation of LHRH, Gln(8)- in Prostate Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Luteinizing hormone-releasing hormone (LHRH), also known as gonadotropin-releasing hormone (GnRH), and its synthetic analogs are fundamental to the management of advanced prostate cancer. Their primary systemic effect is the suppression of testicular testosterone production. However, a significant body of research has unveiled a direct action of these analogs on prostate cancer cells, mediated by LHRH receptors expressed on the tumor cells themselves.[1][2] This guide provides a detailed framework for the in vitro application of the LHRH analog Gln(8)-LHRH in prostate cancer cell lines. We will delve into the underlying mechanisms, selection of appropriate cell line models, and provide step-by-step protocols for key experimental assays to evaluate its therapeutic potential.

Introduction: The Rationale for Direct Targeting of LHRH Receptors in Prostate Cancer

While the mainstay of LHRH agonist therapy in prostate cancer is the induction of a medical castration state, the discovery of LHRH receptors on prostate cancer cells has opened a new paradigm for therapeutic intervention.[1][2] This allows for a direct anti-tumor effect, independent of systemic testosterone levels. LHRH agonists have been shown to exert a direct inhibitory action on the growth of both androgen-dependent and androgen-independent human prostatic cancer cell lines.[3][4] This direct engagement can trigger anti-proliferative and pro-apoptotic signaling cascades within the cancer cells. The Gln(8)-LHRH analog, as a member of the LHRH agonist family, is a valuable tool for investigating these direct effects in a controlled, in vitro setting.

Mechanism of Action: A Dual Approach to Cancer Cell Inhibition

The binding of LHRH agonists, such as Gln(8)-LHRH, to their receptors on prostate cancer cells initiates a distinct signaling cascade compared to their action in the pituitary. In prostate cancer cells, the LHRH receptor is often coupled to Gαi proteins.[5][6] This leads to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic AMP (cAMP) levels, and subsequent modulation of protein kinase A (PKA) activity.[5][6][7] This signaling pathway can interfere with the mitogenic effects of growth factors like epidermal growth factor (EGF), a key driver of prostate cancer proliferation.[3][4][5]

The downstream consequences of LHRH receptor activation in prostate cancer cells include:

-

Inhibition of proliferative signaling: Downregulation of key signaling molecules such as ERK1/2, PI3K, and AKT2.[7][8]

-

Induction of apoptosis: Promotion of programmed cell death.[5][9]

-

Modulation of androgen receptor (AR) signaling: LHRH receptor signaling can lead to the downregulation of the androgen receptor and prostate-specific antigen (PSA).[7][8]

Caption: LHRH Receptor Signaling in Prostate Cancer Cells.

Experimental Design: Choosing the Right Tools

Cell Line Selection

The choice of prostate cancer cell line is critical for the successful investigation of Gln(8)-LHRH. The most commonly used cell lines offer distinct characteristics:

| Cell Line | Androgen Sensitivity | LHRH Receptor Expression | Key Characteristics |

| LNCaP | Androgen-sensitive[10] | Expressed[11] | Derived from a lymph node metastasis; expresses a functional androgen receptor.[11] Ideal for studying the interplay between LHRH signaling and androgen-dependent pathways. |

| PC-3 | Androgen-insensitive[10] | Expressed | Derived from a bone metastasis; does not express androgen receptor. Suitable for investigating androgen-independent effects of Gln(8)-LHRH. |

| DU-145 | Androgen-insensitive[10] | Expressed[3][4] | Derived from a brain metastasis; androgen-receptor null.[12] Another excellent model for studying androgen-independent mechanisms.[3][4] |

Reagent Preparation and Storage

-

LHRH, Gln(8)-: Reconstitute lyophilized peptide in sterile, nuclease-free water or a suitable buffer to a stock concentration of 1-10 mM. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

-

Cell Culture Media: Use the recommended media for each cell line (e.g., RPMI-1640 for LNCaP, PC-3, and DU-145) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin. For experiments investigating androgen-related effects, charcoal-stripped FBS may be necessary to minimize the influence of exogenous hormones.

Experimental Workflow

Caption: General Experimental Workflow for LHRH, Gln(8)- Studies.

Protocols

Protocol 1: Cell Viability/Proliferation Assay (MTS/MTT)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

-

Prostate cancer cells (LNCaP, PC-3, or DU-145)

-

96-well clear-bottom plates

-

Complete growth medium

-

LHRH, Gln(8)- stock solution

-

MTS or MTT reagent (e.g., from Promega or Thermo Fisher Scientific)

-

Microplate reader

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete growth medium.[13] Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Prepare serial dilutions of LHRH, Gln(8)- in complete growth medium. A suggested starting concentration range is 10 nM to 10 µM. Remove the old medium from the wells and add 100 µL of the treatment or control (medium alone) solutions.

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours, or follow the manufacturer's protocol for MTT.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

-

Analysis: Normalize the absorbance values to the control wells to determine the percentage of cell viability.

Protocol 2: Apoptosis Assay (Annexin V Staining)

This assay detects one of the earliest events in apoptosis, the translocation of phosphatidylserine to the outer leaflet of the plasma membrane.

Materials:

-

Prostate cancer cells

-

6-well plates

-

Complete growth medium

-

LHRH, Gln(8)- stock solution

-

Annexin V-FITC Apoptosis Detection Kit (or similar, containing Annexin V, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of LHRH, Gln(8)- (e.g., 1 µM) for 24-48 hours.[9]

-

Cell Harvesting: Collect both adherent and floating cells. Adherent cells can be detached using a gentle cell scraper or accutase.

-

Staining: Wash the cells with cold PBS and resuspend them in 1X binding buffer at a concentration of 1 x 10^6 cells/mL. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

-

Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Protocol 3: Gene Expression Analysis (RT-qPCR)

This technique allows for the quantification of changes in the expression of target genes involved in proliferation, apoptosis, and androgen signaling.

Materials:

-

Prostate cancer cells

-

6-well plates

-

Complete growth medium

-

LHRH, Gln(8)- stock solution

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for target genes (e.g., Bcl-2, Bax, c-fos, AR, PSA) and a housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with LHRH, Gln(8)- for a predetermined time (e.g., 24 hours).

-

RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit, following the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: Set up the qPCR reaction with the cDNA, qPCR master mix, and specific primers. Run the reaction on a real-time PCR system.

-

Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between treated and control samples.

Data Interpretation and Troubleshooting

-

Variability in Response: Be aware that the magnitude of the response to Gln(8)-LHRH can vary between cell lines. This is often linked to the expression level of the LHRH receptor and the specific genetic background of the cells.[1]

-

Dose-Response and Time-Course: It is crucial to perform both dose-response and time-course experiments to identify the optimal concentration and duration of treatment for the desired biological effect.

-

Controls: Always include appropriate controls, such as vehicle-treated cells, to ensure that the observed effects are due to the LHRH analog.

-

Assay Validation: Validate each assay to ensure it is performing optimally in your experimental system.

Conclusion

The use of LHRH, Gln(8)- in prostate cancer cell lines provides a powerful in vitro model to dissect the direct, non-systemic anti-tumor effects of LHRH agonists. By carefully selecting cell lines and employing robust assays for proliferation, apoptosis, and gene expression, researchers can gain valuable insights into the molecular mechanisms of action and identify potential biomarkers for therapeutic response. This knowledge is instrumental in the development of more effective and targeted therapies for prostate cancer.

References

Sources

- 1. High incidence of receptors for luteinizing hormone-releasing hormone (LHRH) and LHRH receptor gene expression in human prostate cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Effects of LHRH agonists on the growth of human prostatic tumor cells: "in vitro" and "in vivo" studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Luteinizing hormone-releasing hormone agonists interfere with the stimulatory actions of epidermal growth factor in human prostatic cancer cell lines, LNCaP and DU 145 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Luteinizing hormone-releasing hormone receptor agonists and antagonists in prostate cancer: effects on long-term survival and combined therapy with next-generation hormonal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Effects of luteinizing hormone receptor signaling in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Targeted cytotoxic analog of luteinizing hormone-releasing hormone (LHRH), AEZS-108 (AN-152), inhibits the growth of DU-145 human castration-resistant prostate cancer in vivo and in vitro through elevating p21 and ROS levels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro characterization of prolactin-induced effects on proliferation in the neoplastic LNCaP, DU145, and PC3 models of the human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

Application Notes & Protocols: In Vivo Dosing of [Gln(8)]-LHRH for Animal Models

Prepared by: Gemini, Senior Application Scientist

Introduction: Understanding [Gln(8)]-LHRH in a Mammalian Context

Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH), is the master regulator of the reproductive axis. It is a decapeptide produced in the hypothalamus that stimulates the pituitary gland to release Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). [Gln(8)]-LHRH, also known as chicken GnRH-I (cGnRH-I), is a naturally occurring isoform of LHRH where the arginine at position 8 is replaced with glutamine.

While [Gln(8)]-LHRH is potent in avian species, it is crucial for researchers to understand that its biological activity in mammalian models is significantly lower than that of native mammalian LHRH ([Arg(8)]-LHRH). Studies have shown that the receptor binding and biological activity of [Gln(8)]-LHRH in mammalian systems can be as low as 1% relative to native LHRH.[1][2] This lower potency is a critical factor and the primary determinant for dose selection in in vivo rodent studies. The purpose of these application notes is to provide a comprehensive guide for researchers on how to design experiments and determine appropriate dosages for [Gln(8)]-LHRH in common animal models, based on an understanding of its mechanism and relative potency.

Section 1: Mechanism of Action of LHRH Agonists

LHRH and its agonists, including [Gln(8)]-LHRH, exert their effects by binding to the GnRH receptor (GnRH-R), a G-protein coupled receptor (GPCR) on pituitary gonadotroph cells.[3] The downstream signaling cascade is biphasic, especially under continuous stimulation:

-

Acute Stimulation: Initial binding to the GnRH-R activates the Gαq/11 subunit, stimulating Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[4] This cascade leads to the synthesis and release of LH and FSH.

-

Chronic Stimulation & Downregulation: Continuous, non-pulsatile exposure to an LHRH agonist leads to receptor desensitization and downregulation.[5][6] The pituitary gonadotrophs become refractory to stimulation, leading to a profound suppression of LH and FSH secretion. This "medical castration" effect is the basis for using LHRH agonists in long-term studies of hormone-dependent diseases.[6]

Caption: Signaling pathway of [Gln(8)]-LHRH in a pituitary gonadotroph.